![molecular formula C6H3Cl2N3O B581130 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 1253654-79-3](/img/structure/B581130.png)

4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

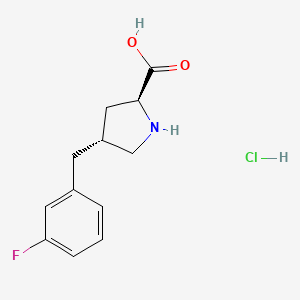

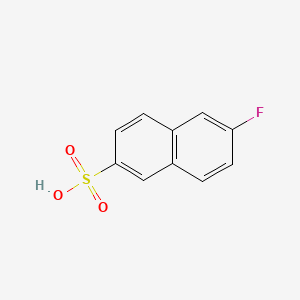

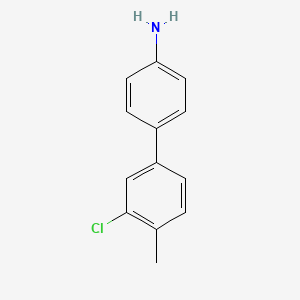

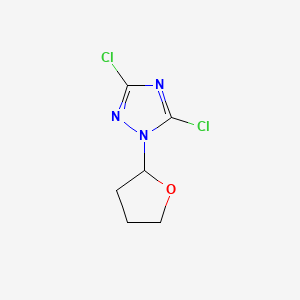

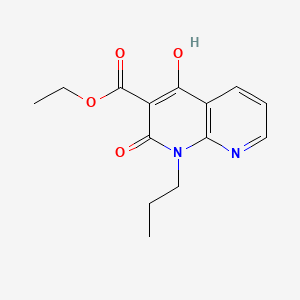

4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine is a chemical compound with the molecular formula C6H3Cl2N3O . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of pyrimidines, including 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine, can be achieved through various methods . One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method uses a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate . A copper-catalyzed cyclization of ketones with nitriles under basic conditions is also a viable method .

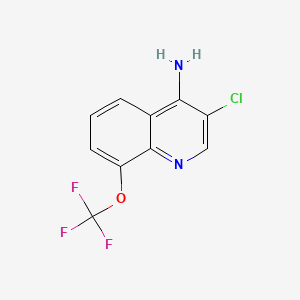

Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine can be represented by the SMILES string ClC1=NC(Cl)=CC2=C1C©=NO2 . The InChI representation is 1S/C7H4Cl2N2O/c1-3-6-4(12-11-3)2-5(8)10-7(6)9/h2H,1H3 .

Chemical Reactions Analysis

Pyrimidines, including 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine, can undergo various chemical reactions . For instance, they can participate in an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source . They can also undergo a regioselective, iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols .

Physical And Chemical Properties Analysis

4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine is a solid substance . It has a molecular weight of 204.01 . The compound’s empirical formula is C6H3Cl2N3O .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine serves as a precursor in the synthesis of diverse heterocyclic compounds that exhibit promising biological activities. For instance, derivatives synthesized from this compound have shown significant antimicrobial activities. These derivatives include pyrimidines, pyrimido[2,1-b][1,3]thiazines, and thiazolo[3,2-a]pyrimidines, highlighting the compound's role in developing new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).

Fluorescence Characteristics

The compound has also been involved in the creation of novel fluorescent materials. Research on pyrimido[5,4-e]thiazolo[3,2-a]pyrimidines derived from it has led to the discovery of compounds with strong fluorescence intensity, offering applications in materials science for fluorescence-based sensors and imaging technologies (Ebrahimpour et al., 2017).

Intermediate for Bivalent Thiazolopyrimidines

It has been utilized as an intermediate in the synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines, which further react to produce novel, differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines. These compounds are of interest due to their potential pharmacological applications, highlighting the versatility of 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine in medicinal chemistry (Liu, Patch, Schubert, & Player, 2005).

Antitumor and Anti-Lipoxygenase Agents

Derivatives synthesized from 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine have been evaluated for their antitumor and anti-5-lipoxygenase activities, underscoring the compound's potential in the development of novel therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).

Synthesis of Fused Pyrazolo–Pyrimidine/Isoxazolo-Pyrimidine Hybrids

A new synthesis approach involving 4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine led to the creation of pyrazolo[4,3-d]pyrimidines and isoxazolo[4,5-d]pyrimidines. This method highlights the compound's utility in synthesizing fused heterocyclic systems with potential applications in drug discovery and development (Sambaiah et al., 2019).

Propiedades

IUPAC Name |

4,6-dichloro-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3O/c1-2-3-4(7)9-6(8)10-5(3)12-11-2/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPESVPRQWIQXCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=NC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743512 |

Source

|

| Record name | 4,6-Dichloro-3-methyl[1,2]oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1253654-79-3 |

Source

|

| Record name | 4,6-Dichloro-3-methyl[1,2]oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole](/img/structure/B581048.png)

![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B581054.png)

![6-Methylfuro[2,3-b]pyridine-5-carboxylic acid](/img/structure/B581064.png)

![Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B581066.png)

![ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B581068.png)